Diethyl pyridine-3,5-dicarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl pyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-15-10(13)8-5-9(7-12-6-8)11(14)16-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGQCHVPWSXPSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196656 | |
| Record name | Diethyl pyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4591-56-4 | |
| Record name | 3,5-Pyridinedicarboxylic acid, 3,5-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4591-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl pyridine-3,5-dicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004591564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4591-56-4 | |
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| Record name | Diethyl pyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl pyridine-3,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.712 | |
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Synthetic Methodologies for Diethyl Pyridine 3,5 Dicarboxylate
Established Synthetic Routes and Reaction Conditions for Diethyl Pyridine-3,5-Dicarboxylate (B1229872)
The synthesis of diethyl pyridine-3,5-dicarboxylate is a well-documented process in organic chemistry, primarily serving as a fundamental structure in the development of various pharmaceutical agents and functional materials. The methodologies for its preparation are diverse, each offering distinct advantages in terms of yield, reaction conditions, and applicability to the synthesis of substituted derivatives. These methods largely revolve around the construction of the central pyridine (B92270) ring or the modification of pre-existing pyridine structures.
Condensation Reactions for Pyridine Core Formation
The formation of the pyridine nucleus is a cornerstone of heterocyclic chemistry. For this compound, this is often achieved through condensation reactions that assemble the ring from acyclic precursors.
Diethyl malonate is a key building block in the synthesis of pyridines. Its activated methylene (B1212753) group readily participates in condensation reactions. One classical approach is the Guareschi-Thorpe reaction, which involves the condensation of a β-diester like diethyl malonate with cyanoacetamide and an ammonium (B1175870) salt to form a substituted hydroxypyridine. rsc.org While not a direct route to the title compound, it exemplifies the utility of diethyl malonate in pyridine ring synthesis. rsc.org
A more direct and widely used method is the Hantzsch pyridine synthesis. wikipedia.orgorganic-chemistry.org This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source such as ammonia (B1221849) or ammonium acetate (B1210297). wikipedia.orgorganic-chemistry.org This initially yields a 1,4-dihydropyridine (B1200194) derivative, which is subsequently oxidized to the corresponding pyridine. wikipedia.org While ethyl acetoacetate (B1235776) is the classic reactant, variations utilizing diethyl malonate exist, particularly for creating specific substitution patterns on the pyridine ring. researchgate.netresearchgate.netdergipark.org.tr For instance, the condensation of 2-aminopyridines with diethyl malonate can yield pyrido[1,2-a]pyrimidin-4-ones, demonstrating the reactivity of diethyl malonate in forming fused pyridine systems. researchgate.netdergipark.org.tr
Esterification of Pyridine-3,5-Dicarboxylic Acid with Ethanol (B145695)
A straightforward and common method for preparing this compound is the direct esterification of pyridine-3,5-dicarboxylic acid with ethanol. This reaction falls under the category of Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water. masterorganicchemistry.com
The process typically involves refluxing a mixture of pyridine-3,5-dicarboxylic acid and an excess of ethanol with a strong acid catalyst, such as sulfuric acid (H₂SO₄). google.com The catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating the nucleophilic attack by ethanol. masterorganicchemistry.com The reaction is an equilibrium, and using excess ethanol helps to drive it towards the formation of the diethyl ester product. masterorganicchemistry.com After the reaction is complete, the excess alcohol is typically removed by distillation, and the product is purified. google.com A cyclic process has been developed where the residue containing the acid salt of the ester can be reused as a catalyst for subsequent batches. google.com
| Reactants | Catalyst | Conditions | Product |
| Pyridine-3,5-dicarboxylic acid, Ethanol | Sulfuric Acid (H₂SO₄) | Reflux | This compound |
This interactive table summarizes the Fischer esterification process for the synthesis of this compound.
Oxidation of 1,4-Dihydropyridine Derivatives
The Hantzsch synthesis and related multi-component reactions produce 1,4-dihydropyridine (1,4-DHP) derivatives as the initial product. wikipedia.orgorganic-chemistry.org To obtain the aromatic this compound, this 1,4-DHP intermediate must undergo an oxidation reaction. This aromatization step is crucial and is driven by the stability gained from forming the aromatic pyridine ring. wikipedia.org A variety of oxidizing agents have been successfully employed for this transformation, including nitric acid, potassium permanganate (B83412), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). wikipedia.orgnrcresearchpress.com The choice of oxidant can be critical to avoid side reactions, such as the dealkylation at the 4-position of the ring. nrcresearchpress.com
Selenium dioxide (SeO₂) has been identified as a particularly effective and mild reagent for the aromatization of 1,4-dihydropyridines to their corresponding pyridine derivatives. nrcresearchpress.comnih.govcdnsciencepub.com This method offers high yields, often between 87% and 98%, and can be carried out under mild conditions, such as at ambient temperature in a solvent like acetic acid. nrcresearchpress.comcdnsciencepub.comresearchgate.net The reaction typically proceeds by stirring the 1,4-dihydropyridine substrate with a stoichiometric amount of SeO₂. nrcresearchpress.comresearchgate.net The simple workup procedure involves filtering off the resulting solid selenium byproduct, followed by extraction and purification of the pyridine product. nrcresearchpress.com This method has proven effective for a wide range of substituted 1,4-dihydropyridines, demonstrating its versatility in synthesizing various pyridine derivatives. nrcresearchpress.comnih.gov
| 1,4-Dihydropyridine Precursor | Oxidizing Agent | Solvent | Yield (%) | Reference |
| Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | SeO₂ | Acetic Acid | 96 | nrcresearchpress.com |
| Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | SeO₂ | Acetic Acid | 95 | nrcresearchpress.com |
| Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | SeO₂ | Acetic Acid | 98 | researchgate.net |
This interactive table presents research findings on the oxidation of 1,4-Dihydropyridine derivatives using Selenium Dioxide.
Multi-Component Reactions for Substituted Derivatives
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. researchgate.netbibliomed.org The Hantzsch pyridine synthesis is a classic example of an MCR and remains the most prominent method for accessing 1,4-dihydropyridines, the precursors to this compound and its analogs. wikipedia.orgorganic-chemistry.orgontosight.aibeilstein-journals.org
The standard Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia. wikipedia.orgontosight.ai By varying these three components, a vast library of substituted 1,4-dihydropyridines can be generated. researchgate.netd-nb.info For example, reacting different aromatic, aliphatic, or heterocyclic aldehydes with ethyl acetoacetate and ammonium acetate or carbonate leads to a diverse range of 4-substituted diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates. researchgate.netd-nb.inforesearchgate.net These reactions are often catalyzed by acids or bases and can be performed under various conditions, including solvent-free or in aqueous media, aligning with the principles of green chemistry. wikipedia.orgorganic-chemistry.org The resulting 1,4-DHP can then be oxidized as previously described to yield the final substituted this compound.
Hantzsch Dihydropyridine (B1217469) Synthesis as a Precursor Route
The Hantzsch synthesis, first reported by Arthur Rudolf Hantzsch in 1881, is a classic multi-component reaction that provides a straightforward route to 1,4-dihydropyridine derivatives. organic-chemistry.orgwikipedia.org These dihydropyridines, often referred to as Hantzsch esters, are the direct precursors to this compound. wikipedia.orgontosight.aiorganic-chemistry.org The synthesis fundamentally involves the condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate. organic-chemistry.orgwikipedia.org The resulting diethyl 1,4-dihydropyridine-2,6-dimethyl-3,5-dicarboxylate can then be oxidized to yield the aromatic this compound. organic-chemistry.orgrsc.org
Condensation of Aldehydes, β-Keto Esters, and Ammonium Sources
The core of the Hantzsch synthesis lies in the one-pot condensation of three key components: an aldehyde, a β-keto ester like ethyl acetoacetate, and an ammonia source such as ammonium acetate. organic-chemistry.orgdergipark.org.tr The reaction mechanism is thought to proceed through the initial formation of two key intermediates: a Knoevenagel condensation product from the aldehyde and one equivalent of the β-keto ester, and an enamine formed from the second equivalent of the β-keto ester and ammonia. organic-chemistry.org The subsequent condensation of these two fragments leads to the formation of the dihydropyridine ring. organic-chemistry.org While the classical approach often involves refluxing the reactants in a solvent like ethanol, this method can be associated with long reaction times and modest yields. imamu.edu.sajsynthchem.com
Catalytic Approaches in Hantzsch Synthesis
To address the limitations of the classical Hantzsch synthesis, various catalytic systems have been developed to improve reaction efficiency. These catalysts often function as Lewis or Brønsted acids, facilitating key steps in the reaction mechanism.
Copper sulfate (B86663) (CuSO₄) has emerged as an effective and inexpensive Lewis acid catalyst for the Hantzsch synthesis. jrespharm.comijfmr.comthesciencein.org Its use has been shown to significantly shorten reaction times and increase product yields compared to uncatalyzed reactions. jrespharm.com Studies have demonstrated the utility of copper sulfate pentahydrate (CuSO₄·5H₂O) as a heterogeneous catalyst that can be easily recovered and reused, adding to the environmental and economic benefits of this approach. ijfmr.comthesciencein.org For instance, the synthesis of 1,4-dihydropyridines has been successfully carried out at ambient temperature in the presence of a catalytic amount of CuSO₄·5H₂O, with reactions often completing within minutes. ijfmr.comthesciencein.org The catalytic activity of copper sulfate is attributed to its ability to act as a mild Lewis acid, promoting the dehydration steps and facilitating the cyclization to form the dihydropyridine nucleus. ijfmr.com Furthermore, chitosan-supported copper(II) sulfate has been developed as a biodegradable and recyclable catalyst for the synthesis of Hantzsch esters, further enhancing the green credentials of this method. nih.gov
Table 1: Effect of CuSO₄·5H₂O Catalyst Concentration on Product Yield
| Catalyst Concentration (mol%) | Product Yield (%) |
|---|---|
| 2 | 68 |
| 5 | 87 |
| 10 | 95 |
| 15 | 96 |
This table is based on data for the synthesis of a polycyclic 1,4-dihydropyridine derivative and illustrates the trend of increasing yield with catalyst concentration. ijfmr.com
A combination of boric acid and acetic acid has also been utilized as an effective catalytic system for the Hantzsch synthesis of 1,4-dihydropyridine derivatives. dergipark.org.trjrespharm.com Boric acid, being an inexpensive and environmentally benign compound, acts as a mild Lewis acid catalyst. researchgate.nettsijournals.com This catalytic system has been shown to promote the three-component condensation of aldehydes, ethyl acetoacetate, and ammonium acetate, leading to good to excellent yields of the desired dihydropyridine products. researchgate.net The reactions can be carried out under thermal, solvent-free conditions, which further contributes to the green aspects of this methodology. researchgate.nettsijournals.com The use of boric acid as a catalyst offers advantages such as cost-effectiveness, simple work-up procedures, and the ability to obtain high yields without the need for chromatography for purification. researchgate.net
Advanced and Green Synthetic Approaches
In line with the principles of green chemistry, modern synthetic methodologies for this compound focus on reducing waste, energy consumption, and the use of hazardous materials. Microwave-assisted synthesis represents a significant advancement in this area.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained considerable attention as a powerful tool for accelerating chemical reactions. beilstein-journals.orgbspublications.net In the context of the Hantzsch synthesis, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and often leads to improved yields. imamu.edu.sapsu.edu This technique can be employed in both solvent-based and solvent-free conditions. bspublications.netpsu.edu The one-pot synthesis of 1,4-dihydropyridines can be efficiently carried out by simply mixing an aldehyde, ethyl acetoacetate, and an ammonium source, and subjecting the mixture to microwave irradiation for a short period. imamu.edu.sapsu.edu This approach avoids the need for a catalyst in some cases and minimizes the use of organic solvents, making it an environmentally friendly alternative to conventional heating methods. psu.edu The rapid and efficient nature of microwave-assisted synthesis makes it a highly attractive method for the preparation of this compound precursors. beilstein-journals.orgmdpi.orgdavidpublisher.com
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of a Pyridine Derivative
| Method | Reaction Time | Yield (%) |
|---|---|---|
| Conventional Reflux | Overnight | Lower |
| Microwave Irradiation | 10 minutes | Good |
This table provides a general comparison based on the synthesis of substituted pyridines, highlighting the efficiency of microwave-assisted methods. mdpi.org
Continuous Flow Reactor Systems for Optimized Production
The production of this compound and its dihydropyridine precursors, primarily through the Hantzsch synthesis, has been significantly enhanced by the adoption of continuous flow reactor systems. These systems offer marked improvements over traditional batch processing, particularly in terms of efficiency, safety, and scalability.
Microwave-assisted continuous flow reactors have demonstrated considerable potential. scispace.comcardiff.ac.uk By combining microwave irradiation with a continuous flow setup, it is possible to achieve rapid heating and precise temperature control, leading to dramatically reduced reaction times and improved yields. scispace.comcardiff.ac.uk For instance, the Hantzsch dihydropyridine synthesis, which forms the precursor to the target pyridine, can be successfully transferred from batch to continuous flow processing, improving reaction kinetics and processing rates. beilstein-journals.orgresearchgate.net
Conductive heating flow platforms represent another effective approach, providing an alternative to microwave-based systems. beilstein-journals.orgresearchgate.net These reactors also allow for high-temperature conditions to be safely maintained, which can be crucial for driving reactions to completion and minimizing decomposition by reducing the time the product is exposed to heat. acs.org The use of flow chemistry enables the scaling up of reactions that might be hazardous or difficult to control in large batch reactors. acs.org Studies have shown that continuous flow processes can improve reaction times by over 140-fold compared to batch methods for related syntheses. acs.org
The optimization of these systems involves adjusting parameters such as residence time, temperature, and reagent concentration to maximize throughput and purity. Real-time monitoring techniques, like Raman spectroscopy, can be integrated into the flow system to track reaction progress and determine optimal conditions. scispace.com This level of control and efficiency makes continuous flow technology a superior method for the large-scale industrial production of these compounds. acs.org
Table 1: Comparison of Batch vs. Continuous Flow Hantzsch Synthesis
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Heating Method | Conventional heating (reflux) scispace.com | Microwave irradiation or conductive heating scispace.combeilstein-journals.org |
| Reaction Time | Several hours nih.govresearchgate.net | Minutes scispace.combeilstein-journals.org |
| Yield | Good to high nih.govresearchgate.net | Comparable or higher, often with better purity beilstein-journals.orgacs.org |
| Scalability | Challenging, potential safety risks with large volumes acs.org | Safer and more straightforward scale-up cardiff.ac.ukacs.org |
| Process Control | Less precise temperature and time control | Precise control over temperature, pressure, and residence time scispace.comacs.org |
Chemoenzymatic Synthesis of Enantiopure Derivatives
The biological activity of dihydropyridine derivatives is often stereospecific, making the synthesis of single enantiomers a critical goal in medicinal chemistry. Chemoenzymatic methods have emerged as a powerful and highly selective alternative to traditional chiral resolution or asymmetric synthesis. researchgate.netresearchgate.net These approaches utilize hydrolytic enzymes as biocatalysts for the asymmetrisation of prochiral substrates or the kinetic resolution of racemic mixtures. researchgate.netwur.nl
Lipases are the most commonly employed enzymes in this context, with Candida rugosa lipase (B570770) (CRL) and Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435) showing particular efficacy. researchgate.netwur.nl The typical strategy involves the enantioselective hydrolysis of a prochiral or racemic diester derivative of a 1,4-dihydropyridine. researchgate.netresearchgate.net
One successful approach is the asymmetrisation of a prochiral bis(acyloxymethyl) 1,4-dihydropyridine-3,5-dicarboxylate. wur.nl For example, the Candida rugosa lipase-mediated hydrolysis of prochiral bis[(isobutyryloxy)methyl]-4-[2-(difluoromethoxy)phenyl]-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate proceeds with excellent stereoselectivity (E > 21), yielding the (4R)-carboxylic acid. researchgate.netwur.nl This intermediate can then be used to synthesize both enantiomers of the target drug analogue. wur.nl
The choice of solvent and the nature of the ester group can significantly influence the enantioselectivity of the enzymatic reaction. researchgate.netwur.nl While wet ethers like diisopropyl ether are commonly used, lipases have also been found to be effective in ethyl acetate. researchgate.net The structure of the acyl group in the ester also plays a role, with longer or branched acyl chains sometimes leading to higher enantiomeric ratios. wur.nl These chemoenzymatic strategies provide an efficient pathway to enantiomerically pure 1,4-dihydropyridine derivatives that are key intermediates for chiral drugs. researchgate.netjst.go.jp
Synthesis of Analogues and Derivatives
The core structure of this compound serves as a scaffold for the synthesis of a wide array of analogues and derivatives, primarily through modifications at the 4-position of the corresponding dihydropyridine precursor. nih.gov
Introduction of Aromatic and Heteroaromatic Substituents
A common modification involves the introduction of various aromatic and heteroaromatic groups at the 4-position of the 1,4-dihydropyridine ring, typically via the Hantzsch synthesis. This multicomponent reaction condenses an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and an ammonia source. researchgate.netrsc.org By varying the aldehyde component, a diverse library of 4-substituted analogues can be produced.
For example, using substituted benzaldehydes allows for the synthesis of derivatives bearing phenyl rings with different substitution patterns. nih.gov Synthesized analogues include those with 4-chlorophenyl, 4-hydroxyphenyl, and 4-(dimethylamino)phenyl groups at the 4-position. nih.gov Similarly, heteroaromatic aldehydes can be employed to introduce heterocyclic moieties. The synthesis of dialkyl 4-(benzo[d] Current time information in Bangalore, IN.chemicalbook.comdioxol-6-yl)-1,4-dihydropyridine-3,5-dicarboxylate derivatives has been reported as isosteric analogues of existing drugs. nih.gov
The subsequent oxidation of these 1,4-dihydropyridine analogues, often using reagents like tetrachloroquinone, yields the corresponding fully aromatic pyridine derivatives. nih.gov This two-step sequence provides a versatile route to a wide range of diethyl 4-(aryl/heteroaryl)pyridine-3,5-dicarboxylates.
Table 2: Examples of Synthesized 4-Aryl-1,4-dihydropyridine Analogues
| 4-Position Substituent | Product Name | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| Phenyl nih.gov | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 66% | 253 |
| 4-Chlorophenyl nih.gov | Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 57% | 240 |
| 4-Hydroxyphenyl nih.gov | Diethyl 4-(4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 56% | 240 |
| 4-(Dimethylamino)phenyl nih.gov | Diethyl 4-(4-(dimethylamino)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 56% | 227 |
| Benzo[d] Current time information in Bangalore, IN.chemicalbook.comdioxol-6-yl nih.gov | Diethyl 4-(benzo[d] Current time information in Bangalore, IN.chemicalbook.comdioxol-6-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | - | - |
Synthesis of Dihydropyridine Analogs (e.g., Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate)
The synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a classic example of the Hantzsch dihydropyridine synthesis. chemicalbook.commedchemexpress.com This one-pot, multi-component reaction is a cornerstone for creating the 1,4-dihydropyridine core structure. nih.govresearchgate.net
The standard procedure involves the condensation of three components:
An aldehyde (benzaldehyde in this specific case).
Two equivalents of a β-ketoester (ethyl acetoacetate).
A source of ammonia (such as ammonium bicarbonate or aqueous ammonia). nih.govresearchgate.netrsc.org
The reactants are typically mixed, sometimes in a solvent like ethanol, and stirred at room temperature or heated to reflux. scispace.comnih.gov After a period of reaction, the product often precipitates from the solution and can be isolated by filtration and purified by recrystallization. nih.govresearchgate.net The reaction yields the target dihydropyridine, which exists as a stable, crystalline solid. nih.govresearchgate.net This foundational reaction can be adapted to produce a vast number of analogues simply by substituting the initial aldehyde and/or the β-ketoester. researchgate.netrsc.org
Chemical Reactivity and Transformation Mechanisms
Oxidation Reactions
The synthesis of diethyl pyridine-3,5-dicarboxylate (B1229872) is often achieved through the oxidation of its corresponding 1,4-dihydropyridine (B1200194) precursor, commonly known as a Hantzsch ester. rsc.org This aromatization is a critical transformation and has been the subject of extensive research due to its biological relevance, mimicking the metabolic oxidation of 1,4-dihydropyridine-based drugs by cytochrome P-450 in the liver. asianpubs.orgniscpr.res.inbas.bg
Aromatization of 1,4-Dihydropyridine Rings
The conversion of 1,4-dihydropyridines (1,4-DHPs) to the corresponding pyridine (B92270) derivatives is a key method for synthesizing compounds like diethyl pyridine-3,5-dicarboxylate. orientjchem.orgsid.ir This process, known as aromatization, involves the removal of two hydrogen atoms from the 1,4-dihydropyridine ring, resulting in a stable aromatic pyridine ring. orientjchem.org The reaction is of significant interest as it provides access to a wide array of substituted pyridines that can be challenging to synthesize through other methods. niscpr.res.in
The dehydrogenation of 1,4-dihydropyridines can proceed through different mechanistic pathways, including a single-step hydride transfer, a two-step electron transfer-hydrogen atom abstraction, or a three-step electron transfer-proton transfer-electron transfer process. princeton.edu While a unified mechanism has not been definitively established for all conditions, kinetic isotope effect studies often support a single-step hydride transfer where the dissociation of the hydride ion from the C-4 position is the rate-limiting step. princeton.edu Computational studies suggest that the reaction can proceed through a highly asynchronous, nearly stepwise pathway, with a transition state that exhibits significant aromatic character. chemrxiv.org The exact mechanism can be influenced by the structure of the 1,4-dihydropyridine and the reaction conditions. chemrxiv.org
A variety of oxidizing agents and catalytic systems have been developed for the aromatization of 1,4-dihydropyridines. The choice of reagent can influence the reaction conditions, yields, and environmental impact of the synthesis. orientjchem.orgorientjchem.org
Potassium permanganate (B83412) (KMnO₄) is a powerful and readily available oxidizing agent that has been successfully used for the aromatization of 1,4-dihydropyridines. niscpr.res.inthieme-connect.com The reactions can be carried out under various conditions, including in acetic acid or supported on alumina, sometimes accelerated by microwave irradiation. niscpr.res.insid.ir One-pot syntheses have been developed where the Hantzsch ester is formed and subsequently oxidized with KMnO₄ in refluxing water, offering a more environmentally friendly approach. thieme-connect.com The use of KMnO₄ on solid supports like copper sulfate (B86663) pentahydrate under ultrasonic irradiation has also been shown to be an efficient method. tandfonline.com
Table 1: Oxidation of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate with KMnO₄
| Catalyst/Support | Solvent | Conditions | Yield (%) | Reference |
| None | Acetic Acid | Not specified | High | niscpr.res.in |
| Alumina | Solvent-free | Microwave | High | sid.ir |
| None | Water | Reflux | Moderate to Good | thieme-connect.com |
| CuSO₄·5H₂O | Dichloromethane | Ultrasound | High | tandfonline.com |
This table presents a selection of reported conditions and is not exhaustive.
Hydrogen peroxide (H₂O₂) is considered a "green" oxidant as its primary byproduct is water. pnu.ac.ir It has been effectively used for the oxidation of 1,4-dihydropyridines to their corresponding pyridine derivatives. asianpubs.orgorientjchem.org These reactions are often catalyzed by various systems to enhance their efficiency. For instance, the combination of H₂O₂ with magnesium bromide or copper(II) chloride provides a mild and effective method for aromatization. asianpubs.orgorientjchem.org Nano-Fe₂O₃ has also been employed as a catalyst with H₂O₂, allowing the reaction to proceed at room temperature with high yields. orientjchem.org Another catalytic system involves the use of potassium bromide and acetic acid in aqueous ethanol (B145695). pnu.ac.ir
Table 2: Oxidation of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate with H₂O₂
| Catalyst | Solvent | Conditions | Yield (%) | Reference |
| MgBr₂ | Acetonitrile (B52724) | 60 °C | Excellent | asianpubs.org |
| CuCl₂ | Ethanol | Room Temperature | 96 | orientjchem.org |
| nano-Fe₂O₃ | Acetonitrile | Room Temperature | 96 | orientjchem.org |
| KBr/Acetic Acid | Aqueous Ethanol | Reflux | High | pnu.ac.ir |
This table presents a selection of reported conditions and is not exhaustive.
A bioinspired catalytic system utilizing laccase and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been developed for the aerobic oxidation of 1,4-dihydropyridines. academie-sciences.frresearchgate.net This method is considered environmentally friendly as it uses molecular oxygen as the ultimate oxidant and operates under mild reaction conditions in a phosphate (B84403) buffer and acetonitrile mixture. academie-sciences.fr The proposed mechanism involves either a radical pathway or an electron transfer process. researchgate.net The laccase enzyme is believed to facilitate the oxidation process, and the presence of DDQ is crucial for achieving high yields. academie-sciences.fr
Table 3: Laccase/DDQ Catalyzed Oxidation of a 1,4-Dihydropyridine
| Laccase (U) | DDQ (mol%) | Conditions | Yield (%) | Reference |
| 100 | 20 | O₂ (balloon), NaPBS, CH₃CN, rt | Excellent | academie-sciences.fr |
| 50 | 20 | O₂ (balloon), NaPBS, CH₃CN, rt | 70 | academie-sciences.fr |
| 100 | 10 | O₂ (balloon), NaPBS, CH₃CN, rt | Slightly improved from no DDQ | academie-sciences.fr |
| 100 | 0 | O₂ (balloon), NaPBS, CH₃CN, rt | 30 | academie-sciences.fr |
This table presents data for the optimization of the Laccase/DDQ catalytic system for the oxidation of a model 1,4-dihydropyridine. academie-sciences.fr
Oxidizing Agents and Catalytic Systems
Formation of Pyridine-3,5-Dicarboxylic Acid
The conversion of this compound to its corresponding diacid, pyridine-3,5-dicarboxylic acid, is a fundamental transformation, typically achieved through hydrolysis. This reaction involves the cleavage of the ester bonds and their replacement with hydroxyl groups.
Detailed Research Findings: The hydrolysis of the ethyl ester groups can be accomplished under basic conditions. A common laboratory method involves treating this compound with an alkali hydroxide (B78521), such as potassium hydroxide (KOH), in an alcoholic solvent like ethanol. chemicalbook.com The reaction proceeds by nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester.
A typical procedure involves stirring the diethyl ester with a solution of potassium hydroxide in ethanol at room temperature for a couple of hours. chemicalbook.com This process leads to the precipitation of the potassium salt of the dicarboxylic acid. Subsequent acidification, for instance, by carefully adding hydrochloric acid (HCl) to an aqueous solution of the salt, protonates the carboxylate groups, causing the pyridine-3,5-dicarboxylic acid to precipitate, allowing for its isolation. chemicalbook.com A yield of 71% has been reported for this transformation. chemicalbook.com This hydrolysis is a critical step when the ester groups are used as protecting or directing groups and the free carboxylic acid functionality is required for subsequent reactions, such as the formation of metal-organic frameworks (MOFs).
| Reaction | Reagents & Conditions | Product | Yield | Reference |
| Hydrolysis | Potassium hydroxide, Ethanol, 20°C, 2h; then HCl (aq) | Pyridine-3,5-dicarboxylic acid | 71% | chemicalbook.com |
Reduction Reactions
The reduction of this compound can be directed towards different products depending on the reducing agent and reaction conditions employed. These reactions can affect the aromatic pyridine ring, the ester functional groups, or both, leading to the synthesis of dihydropyridines, saturated heterocycles, or pyridine diols.
Conversion to Dihydropyridine (B1217469) Derivatives
The partial reduction of the pyridine ring in this compound leads to the formation of dihydropyridine derivatives. These compounds are structurally related to the important class of molecules known as Hantzsch esters. organic-chemistry.org
Detailed Research Findings: Reduction of pyridine-3,5-dicarboxylates using sodium borohydride (B1222165) (NaBH₄) can yield a mixture of 1,2- and 1,4-dihydropyridine isomers. rsc.orgrsc.org The ratio of these isomers is influenced by the solvent and the nature of the ester group (e.g., methyl vs. ethyl). rsc.org For this compound, treatment with sodium borohydride in ethanol can produce the 1,4-dihydropyridine isomer in moderate yields (25-40%). rsc.org The formation of dihydropyridines is significant as these structures are analogs of the NADH coenzyme and are used as mild reducing agents in various organic transformations. organic-chemistry.orgrsc.org
| Starting Material | Reducing Agent | Solvent | Primary Product | Reference |
| This compound | Sodium borohydride | Ethanol | Diethyl 1,4-dihydropyridine-3,5-dicarboxylate | rsc.org |
| Dimethyl pyridine-3,5-dicarboxylate | Sodium borohydride | Ethanol | 55:45 mixture of 1,4- and 1,2-dihydropyridine isomers | rsc.org |
Formation of Saturated Heterocycles
Complete reduction, or saturation, of the pyridine ring in this compound results in the formation of a piperidine (B6355638) ring. This transformation is typically achieved through catalytic hydrogenation under more forcing conditions than those used for partial reduction.
Detailed Research Findings: Catalytic hydrogenation is an effective method for the synthesis of piperidines from their pyridine precursors. liverpool.ac.uk The hydrogenation of this compound over a 5% palladium-charcoal catalyst can be used to produce diethyl 1,4,5,6-tetrahydropyridine-3,5-dicarboxylate. rsc.org Further reduction leads to the fully saturated piperidine derivative. The choice of catalyst is crucial; rhodium oxide (Rh₂O₃) has been shown to be a highly active catalyst for the hydrogenation of various functionalized pyridines, including those with ester groups, under mild conditions (5 bar H₂, 40 °C), yielding the corresponding piperidines with high cis-diastereoselectivity. liverpool.ac.uk In some cases, reducing agents like samarium diiodide (SmI₂) in the presence of water have been shown to rapidly reduce pyridine to piperidine at room temperature. clockss.org
| Reaction Type | Catalyst/Reagent | Conditions | Product | Reference |
| Catalytic Hydrogenation | 5% Palladium-charcoal | H₂, Ethanol | Diethyl 1,4,5,6-tetrahydropyridine-3,5-dicarboxylate | rsc.org |
| Catalytic Hydrogenation | Rhodium oxide (Rh₂O₃) | H₂ (5 bar), TFE, 40°C | cis-piperidine derivative | liverpool.ac.uk |
| Chemical Reduction | Samarium diiodide (SmI₂) | H₂O, THF, Room Temp. | Piperidine | clockss.org |
Selective Reduction of Functional Groups
The presence of multiple reducible sites—the aromatic ring and two ester groups—allows for selective transformations based on the choice of reducing agent.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters and other carbonyl compounds to alcohols. ic.ac.ukmasterorganicchemistry.com
Detailed Research Findings: When this compound derivatives are treated with LiAlH₄, the primary reaction is the reduction of the two ester groups to primary alcohols, yielding the corresponding 3,5-dihydroxymethylpyridine. bas.bg Studies on the reduction of diethyl 2,6-dimethyl-4-arylpyridine-3,5-dicarboxylates show that using 2.2 equivalents of LiAlH₄ in anhydrous tetrahydrofuran (B95107) (THF) at 0-30 °C smoothly converts the diester to the corresponding diol in good yields (78-87%) without reducing the pyridine ring. bas.bg Using a smaller amount of LiAlH₄ can result in the incomplete reduction of the ester groups. bas.bg This chemoselectivity highlights that under these conditions, the ester groups are more reactive towards LiAlH₄ than the aromatic pyridine ring.
In contrast to reduction with LiAlH₄, catalytic hydrogenation can be tuned to selectively reduce the pyridine ring while leaving the ester functionalities intact.
Detailed Research Findings: The catalytic hydrogenation of pyridines is a standard method for producing piperidines. liverpool.ac.uk When this compound is subjected to catalytic hydrogenation over a palladium-charcoal catalyst, the pyridine ring is reduced, but the reaction can be stopped to yield the tetrahydropyridine (B1245486) derivative, with the ester groups remaining unchanged. rsc.org This selectivity is valuable for synthesizing saturated or partially saturated heterocyclic systems while preserving the ester groups for further synthetic modifications. The reaction conditions, including catalyst choice, hydrogen pressure, and temperature, are key to achieving this selectivity. liverpool.ac.uk
| Reagent | Targeted Functional Group | Product Type | Reference |
| Lithium Aluminum Hydride (LiAlH₄) | Ester groups (-COOEt) | 3,5-Dihydroxymethylpyridine (Diol) | bas.bg |
| Catalytic Hydrogenation (e.g., Pd/C) | Pyridine Ring | Dihydropyridine, Tetrahydropyridine, or Piperidine | rsc.orgrsc.org |
Substitution Reactions
The ester groups at the 3- and 5-positions of this compound and its 1,4-dihydropyridine derivatives are susceptible to nucleophilic substitution. These reactions allow for the conversion of the diethyl ester into a wide range of other functional groups, including carboxylic acids, amides, and other esters (transesterification).
Hydrolysis: The partial alkaline hydrolysis of N-unsubstituted dihydropyridine-3,5-dicarboxylic acid diesters, such as the dimethyl ester derivative, can be challenging, often resulting in low yields of the corresponding monoester. google.com However, procedures have been developed for this transformation. For instance, the partial hydrolysis of dimethyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate can be achieved using an aqueous solution of sodium hydroxide in methanol (B129727) at reflux, yielding the 5-carboxylic acid derivative. google.com
Amidation: The direct conversion of the ester groups to amides (aminolysis) is another important nucleophilic substitution reaction. The ethoxycarbonylmethyl esters of 1,4-dihydropyridines have been directly converted into carbamoylmethyl esters using secondary amines in the presence of a strong, non-nucleophilic base like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). mdpi.com This catalyst is crucial for the reaction to proceed. The selective monoamidation of related diesters like dimethyl pyridine-2,5-dicarboxylate (B1236617) has also been reported using primary and secondary amines mediated by Lewis acids such as MgCl₂ under mild conditions. researchgate.net These methods provide pathways to various amide derivatives, which are of interest in medicinal chemistry. bohrium.com
Transesterification: The synthesis of different dialkyl pyridine-3,5-dicarboxylates can be achieved via the esterification of 3,5-pyridinedicarboxylic acid with various alcohols in the presence of an acid catalyst or by reacting the corresponding diacid dichloride with an alcohol. rug.nl This demonstrates the interchangeability of the ester groups through nucleophilic substitution pathways.
Reactions of Specific Ring Positions and Substituents
The reactivity of the pyridine ring and its substituents is highly dependent on whether the ring is aromatic or in its 1,4-dihydropyridine form. The following sections focus on reactions characteristic of the 1,4-dihydropyridine derivatives of this compound. wur.nl
The nitrogen atom in the 1,4-dihydropyridine (1,4-DHP) ring is nucleophilic and can readily undergo alkylation and acylation reactions. wur.nl This allows for the introduction of a wide variety of substituents at the N-1 position, significantly modifying the molecule's properties.
N-Alkylation: The N-H group can be alkylated using various alkylating agents. For example, N-alkylation of 1,4-dihydropyridine carboxylic acid esters can be carried out using (C₁-C₈)-alkyl halides, sulfonic acid esters, or dialkyl sulfates in the presence of a base. google.com This direct alkylation is a common strategy for synthesizing N-substituted 1,4-DHP derivatives. sid.ir
N-Acylation: Similarly, acylation of the N-H group is a feasible transformation. Acyl-1,4-dihydropyridines have been highlighted as versatile reagents in organic synthesis, playing a dual role as single-electron reductants and sources of acyl radicals. mdpi.com The synthesis of these N-acyl derivatives provides access to a class of compounds with unique reactivity.
The carbon-carbon double bonds within the 1,4-dihydropyridine ring possess enamine-like character, making them susceptible to electrophilic addition reactions. smolecule.comwur.nl This reactivity contrasts with the aromatic pyridine ring, which typically undergoes electrophilic substitution only under forcing conditions. The molecular electrostatic potential (MEP) of 1,4-dihydropyridine derivatives reveals the electrophilic and nucleophilic reactive sites of the molecule, confirming the potential for such reactions. researchgate.net While this is a known characteristic of the 1,4-DHP system, specific examples of electrophilic additions directly to the ring carbons of Diethyl 1,4-dihydropyridine-3,5-dicarboxylate are not extensively detailed in the surveyed literature.
For derivatives such as Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (a Hantzsch ester), the methyl groups at positions 2 and 6 are allylic in nature and can undergo radical substitution reactions. ontosight.ai
A key example of this reactivity is allylic bromination. These methyl groups can be brominated using N-bromosuccinimide (NBS). researchgate.net This reaction introduces a bromine atom, which can then serve as a leaving group for subsequent nucleophilic substitution reactions, allowing for further functionalization of the molecule at these positions. This two-step sequence (bromination followed by substitution) is a powerful strategy for creating diverse 1,4-dihydropyridine derivatives. bohrium.com
Chemical Hydrolysis of Dicarboxylates
The chemical hydrolysis of this compound involves the transformation of its two ester groups into carboxylic acid groups. This reaction is typically conducted in alkaline media, yielding pyridine-3,5-dicarboxylic acid. vulcanchem.com The process is a standard ester hydrolysis reaction where hydroxide ions act as nucleophiles, attacking the carbonyl carbon of the ester groups.
It is important to distinguish the hydrolysis of this compound from that of its dihydropyridine counterparts. For instance, the alkaline hydrolysis of N-unsubstituted dihydropyridine-3,5-dicarboxylic acid diesters is known to be challenging, often resulting in very low yields of the corresponding monoesters. google.com However, for this compound, the aromatic pyridine ring system allows for a more straightforward hydrolysis of the ester functionalities. The presence of the electron-withdrawing pyridine ring can influence the reactivity of the ester groups.
The general reaction for the hydrolysis is as follows:
C₅H₃N(COOC₂H₅)₂ + 2OH⁻ → C₅H₃N(COOH)₂ + 2C₂H₅OH
This transformation is a key step in modifying the properties of the parent compound, for instance, to enhance its coordination capabilities with metal ions, as the resulting carboxylate groups are effective ligands.
Electrochemical Reaction Mechanisms
The electrochemical behavior of this compound and its derivatives has been a subject of scientific inquiry, particularly in understanding the oxidation and reduction processes that these molecules can undergo. The electrochemical oxidation of pyridine derivatives can be complex, often proceeding through indirect mechanisms. deswater.com For instance, in the presence of chloride ions, the electrochemical process can involve the formation of reactive chlorine species that then oxidize the pyridine ring. deswater.com
The study of related compounds, such as diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate (a dihydropyridine), provides insight into the potential electrochemical pathways. The oxidation of the dihydropyridine ring leads to the formation of the corresponding pyridine derivative. researchgate.net This process is a key transformation and has been studied using techniques like cyclic voltammetry. researchgate.netchemicalbook.com
Mechanistic Aspects of Electrochemical Oxidation
The electrochemical oxidation of pyridine compounds can be intricate. Studies on related dihydropyridine derivatives, which are precursors in some syntheses of this compound, have shown that the oxidation mechanism can be influenced by the solvent and pH. researchgate.net For example, the electrooxidation of diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate on a glassy carbon electrode in ethanol/water solutions has been studied in detail. researchgate.net
While these findings are for a dihydropyridine derivative, they provide a foundational understanding of the potential electrochemical behavior of the pyridine ring system in this compound under oxidative conditions. The oxidation of the pyridine ring itself is generally more difficult than the oxidation of its dihydropyridine counterpart.
Adsorption-Controlled Electrochemical Processes
In electrochemical reactions, the process can be controlled by diffusion of the analyte to the electrode surface or by its adsorption onto the electrode surface. In some cases, a mixed control is observed. For certain organic molecules, the electrochemical reaction is controlled by both adsorption and diffusion. abechem.com This suggests that the molecule has an affinity for the electrode material, which can influence the kinetics of the electron transfer process.
Redox Patterns and Single-Electron Transfer
The concept of proton-coupled electron transfer (PCET) is also relevant to the redox chemistry of pyridine derivatives, especially in protic media. mdpi.com The transfer of an electron can be coupled with the transfer of a proton, and the pH of the solution can have a significant impact on the redox potentials. mdpi.com For example, in the reduction of certain pyridine derivatives, the mechanism can switch from a PCET reaction to a pure electron transfer reaction as the pH changes. mdpi.com
The study of single-electron transfer processes is crucial for applications in areas like photoredox catalysis, where the generation of radical intermediates is a key step. nih.gov The thermodynamic feasibility of such electron transfer events can be assessed by measuring the redox potentials of the involved species using techniques like cyclic voltammetry. thieme-connect.de
Table of Research Findings on Electrochemical Behavior
| Feature | Observation | Relevant Compound(s) | Citation(s) |
|---|---|---|---|
| Oxidation Mechanism | In acidic media, the rate-determining step is the deprotonation of the radical cation formed after the first one-electron transfer. | Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate | researchgate.net |
| Oxidation Mechanism | In basic media, the mechanism follows a DISP1 scheme. | Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate | researchgate.net |
| Electrochemical Control | The electrochemical reaction can be controlled by both adsorption and diffusion processes. | Aceclofenac (as an example of organic molecule behavior) | abechem.com |
| Redox Pattern | Capable of undergoing multiple, distinct single-electron transfer reductions. | [Cp*Rh(4,4'-dinitro-2,2'-bipyridyl)Cl]PF₆ | nih.gov |
| pH Dependence | Redox mechanism can switch between proton-coupled electron transfer and pure electron transfer depending on pH. | Substituted pyridine derivatives | mdpi.com |
Spectroscopic and Crystallographic Characterization in Research
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is instrumental in identifying the characteristic functional groups within the diethyl pyridine-3,5-dicarboxylate (B1229872) framework. The spectra of these compounds are typically characterized by several key absorption bands. A prominent feature is the strong absorption band corresponding to the C=O stretching vibration of the ester groups, which is consistently observed in the region of 1693–1745 cm⁻¹ jocpr.comekb.eg. For instance, in a series of diethyl 2,6-dimethyl-4-arylpyridine-3,5-dicarboxylates, this peak appears around 1720 cm⁻¹ rsc.org.
The N-H stretching vibration in the dihydropyridine (B1217469) analogues of this compound is another significant diagnostic peak, typically appearing as a sharp band in the range of 3310–3374 cm⁻¹ jocpr.comekb.egasianpubs.org. The aromatic C-H stretching vibrations are generally observed around 2987–3047 cm⁻¹, while the aliphatic C-H stretching from the methyl and ethyl groups are found near 2861–2984 cm⁻¹ jocpr.comekb.egrsc.orgrsc.org. Furthermore, the C=C stretching vibrations within the pyridine (B92270) ring give rise to absorptions in the region of 1639–1649 cm⁻¹ ekb.egrsc.org. The C-O stretching vibrations of the ester group are also identifiable, typically appearing between 1039 cm⁻¹ and 1231 cm⁻¹ rsc.org.
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| N-H Stretch | 3310 - 3374 | jocpr.comekb.egasianpubs.org |
| Aromatic C-H Stretch | 2987 - 3047 | jocpr.comekb.eg |
| Aliphatic C-H Stretch | 2861 - 2984 | jocpr.comrsc.orgrsc.org |
| C=O Stretch (Ester) | 1693 - 1745 | jocpr.comekb.egrsc.org |
| C=C Stretch | 1639 - 1649 | ekb.egrsc.org |
| C-O Stretch | 1039 - 1231 | rsc.org |
Fourier Transform Raman (FT-Raman) Spectroscopy for Complementary Vibrational Analysis
FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. While specific data for this compound itself is limited in the provided context, the technique is valuable for studying related structures. For instance, the FT-Raman spectrum of diethyl 1,4-dihydro-2,4,6-trimethylpyridine-3,5-dicarboxylate has been reported, offering insights into its vibrational modes. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and environment of atoms within a molecule. Both ¹H and ¹³C NMR are routinely used to characterize this compound and its derivatives.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in the molecule. For this compound derivatives, the proton signals are well-resolved and characteristic. In a typical ¹H NMR spectrum of a diethyl 2,6-dimethyl-4-aryl-1,4-dihydropyridine-3,5-dicarboxylate, the NH proton of the dihydropyridine ring appears as a singlet around δ 6.20–8.94 ppm ekb.egasianpubs.org. The protons of the ethyl ester groups exhibit a characteristic quartet for the -OCH₂- protons at approximately δ 3.96–4.45 ppm and a triplet for the terminal -CH₃ protons around δ 0.87–1.39 ppm rsc.orgasianpubs.org. The methyl groups attached to the pyridine ring typically show a singlet at about δ 2.21–2.58 ppm jocpr.comrsc.org. The protons on the pyridine ring and any aryl substituents give rise to signals in the aromatic region, generally between δ 6.87 and 8.19 ppm ekb.egrsc.orgasianpubs.org.
| Proton | Chemical Shift (δ ppm) | Multiplicity | Reference |
| NH (dihydropyridine) | 6.20 - 8.94 | s | ekb.egasianpubs.org |
| Ar-H | 6.87 - 8.19 | m | ekb.egrsc.orgasianpubs.org |
| C₄-H (dihydropyridine) | ~4.70 - 5.07 | s | jocpr.comasianpubs.org |
| -OCH₂CH₃ | 3.96 - 4.45 | q | rsc.orgasianpubs.org |
| Ring-CH₃ | 2.21 - 2.58 | s | jocpr.comrsc.org |
| -OCH₂CH₃ | 0.87 - 1.39 | t | rsc.orgasianpubs.org |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
¹³C NMR spectroscopy is essential for determining the carbon framework of this compound and its derivatives. The carbonyl carbon of the ester group is typically observed in the downfield region of the spectrum, around δ 167.1–168.0 ppm ekb.egrsc.org. The carbons of the pyridine ring resonate in the aromatic region, with signals appearing between approximately δ 103.2 and 156.1 ppm jocpr.comrsc.org. The -OCH₂- carbon of the ethyl group is found at about δ 59.81–61.7 ppm, while the terminal -CH₃ carbon gives a signal in the upfield region, around δ 13.6–14.5 ppm jocpr.comekb.egrsc.org. The methyl groups attached to the pyridine ring typically resonate at approximately δ 18.4–23.1 ppm jocpr.comrsc.org.
| Carbon | Chemical Shift (δ ppm) | Reference |
| C=O (Ester) | 167.1 - 168.0 | ekb.egrsc.org |
| Pyridine Ring Carbons | 103.2 - 156.1 | jocpr.comrsc.org |
| -OCH₂CH₃ | 59.81 - 61.7 | jocpr.comekb.egrsc.org |
| Ring-CH₃ | 18.4 - 23.1 | jocpr.comrsc.org |
| -OCH₂CH₃ | 13.6 - 14.5 | jocpr.comekb.egrsc.org |
Electronic Spectroscopy
Electronic spectroscopy, specifically UV-Visible spectroscopy, provides information about the electronic transitions within the molecule. For derivatives of this compound, the UV-Vis absorption spectrum is influenced by the substituents on the pyridine ring. For example, a chemosensor based on a this compound derivative exhibited a broad absorption band at 320 nm, which was attributed to π–π* or n–π* transitions within the molecule. nih.gov The position and intensity of these absorption bands can shift upon interaction with other chemical species, a property that is exploited in the design of chemical sensors. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Emission Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within molecules. For derivatives of this compound, UV-Vis spectra are typically recorded to understand their electronic absorption properties.
In a study of diethyl 4-(anthracen-9-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, the UV-Visible absorption spectrum was recorded in ethanol (B145695). tandfonline.com The electronic properties, including absorption wavelengths, were also determined using Time-Dependent Density Functional Theory (TD-DFT) calculations. tandfonline.com Another study on a hydrazone Schiff base derivative of this compound noted that it exhibited UV-vis spectral changes upon binding with Ni²⁺, with an absorption peak at 320 nm.
The electronic transitions observed in the UV-Vis spectra of pyridine derivatives are often assigned as n→π* and π→π* transitions. For instance, a study on 1,2-bis[N,N'-6-(3-pyridyl methylamido)pyridyl-2-carboxyamido]butane, a related pyridine dicarboxamide, identified two absorption peaks at 274 nm and 224 nm, corresponding to n→π* and π→π* electronic transitions of the carbonyl and pyridine groups, respectively. ikm.org.my Similarly, the UV-Vis spectrum of 3,5-diethyl-2r,6c-di(4-chlorophenyl)piperidin-4-one picrate (B76445) (DED-CPP) in various solvents showed absorption peaks attributed to n-π* transitions in the range of 225-255 nm. researchgate.net
Table 1: UV-Vis Absorption Data for this compound Derivatives
| Compound | Solvent | λmax (nm) | Transition | Reference |
| Diethyl 4-(anthracen-9-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Ethanol | Not specified | - | tandfonline.com |
| Diethyl 2-formyl-6-methyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate derivative | Not specified | 320 | Ligand-metal charge transfer | |
| 1,2-bis[N,N'-6-(3-pyridyl methylamido)pyridyl-2-carboxyamido]butane | Not specified | 224 | π→π | ikm.org.my |
| 1,2-bis[N,N'-6-(3-pyridyl methylamido)pyridyl-2-carboxyamido]butane | Not specified | 274 | n→π | ikm.org.my |
| 3,5-diethyl-2r,6c-di(4-chlorophenyl)piperidin-4-one picrate (DED-CPP) | Various | 225-255 | n→π* | researchgate.net |
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy is employed to study the emissive properties of these compounds. The photophysical properties of a tripodal ligand incorporating a diethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate unit were investigated in various solvents like methanol (B129727), acetonitrile (B52724), DMSO, and chloroform. tandfonline.com The study of lanthanide complexes with pyridine-3,5-dicarboxylic acid also involved fluorescent spectroscopy to understand their luminescent properties. researchgate.net Furthermore, steady-state photoluminescence (PL) measurements are used to characterize materials like C3N4/DHPE composites, where DHPE is diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. rsc.org
Mass Spectrometry
High-Resolution Accurate Mass Liquid Chromatography–Mass Spectrometry (HRMS/LC-MS) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of newly synthesized compounds. It provides a precise mass measurement, which helps in determining the molecular formula. Techniques like electrospray ionization (ESI) are often coupled with HRMS. For instance, the composition of a tripodal ligand containing a diethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate moiety was confirmed using ESI mass spectrometry. tandfonline.com In other research, high-resolution mass spectra are obtained using LC/HRMS mass spectrometers to verify the structures of synthesized compounds. rsc.org
X-ray Crystallography
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Structure Determination
For example, the crystal structure of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate was determined at 100 K. nih.govresearchgate.net The analysis revealed that the molecule is approximately planar. nih.gov In another study, the crystal structure of diethyl 2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate was elucidated, showing an envelope conformation for the 1,4-dihydropyridine (B1200194) ring. iucr.org The structure of 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester was also confirmed by SC-XRD, revealing a monoclinic crystal system with a P21/n1 space group. ekb.egekb.eg
Table 2: Crystallographic Data for this compound Derivatives
| Compound | Crystal System | Space Group | Reference |
| Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | Monoclinic | P2/c | researchgate.net |
| Diethyl 4-(biphenyl-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Triclinic | P1 | |
| Diethyl 2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate | Not specified | Not specified | iucr.org |
| 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester | Monoclinic | P21/n1 | ekb.egekb.eg |
Analysis of Intermolecular Interactions
The packing of molecules in the crystal lattice is governed by various intermolecular interactions, such as hydrogen bonds and π-π stacking. Analysis of these interactions is crucial for understanding the solid-state properties of the compounds.
In the crystal structure of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, the packing is stabilized by weak C—H···O and C—H···π interactions, which result in a three-dimensional network. nih.govresearchgate.net For diethyl 2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate, chains are formed through N—H⋯O interactions, and these chains are linked by C—H⋯O and C—H⋯π interactions. iucr.org Hirshfeld surface analysis is a computational tool used to quantify these intermolecular contacts, revealing that H⋯H contacts are the most prominent in this particular structure. iucr.org In the case of 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester, the crystal lattice exhibits intermolecular N—H···O hydrogen bonding. ekb.eg
Table 3: Intermolecular Interactions in this compound Derivatives
| Compound | Types of Interactions | Reference |
| Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | C—H···O, C—H···π | nih.govresearchgate.net |
| Diethyl 2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate | N—H⋯O, C—H⋯O, C—H⋯π, H⋯H | iucr.org |
| 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester | N—H···O | ekb.eg |
Hydrogen Bonding Networks (C-H···O, N-H···O, C-H···π)
The crystal structures of this compound derivatives are stabilized by a variety of weak and strong hydrogen bonds, which dictate the supramolecular assembly.
In the fully aromatic diethyl 2,6-dimethylpyridine-3,5-dicarboxylate , the packing is primarily stabilized by weak intermolecular C—H···O and C—H···π interactions. nih.gov The C—H···O interactions link the molecules, while C—H···π interactions involving the nitrogen heterocyclic ring connect the layers, resulting in a three-dimensional network. nih.gov Similarly, in dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate , the crystal structure is stabilized by weak intermolecular C—H···O and C—H···N interactions. researchgate.netnih.gov
A prevalent interaction in the 1,4-dihydropyridine derivatives of this compound is the N—H···O hydrogen bond. In diethyl 4-(4-ethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate , neighboring molecules are linked into chains by N—H···O hydrogen bonds. scienceopen.comnih.gov These chains are further interconnected by C—H···O hydrogen bonds, forming two-dimensional networks. scienceopen.comnih.gov This N—H···O bonding pattern, creating chains of molecules, is a common feature observed in many 1,4-dihydropyridine structures, including the 4-(p-tolyl) iucr.org, 4-(3-chlorophenyl) iucr.org, and 4-(4-bromophenyl) derivatives. ekb.eg
Intramolecular hydrogen bonds are also observed. For instance, an intramolecular C—H···O hydrogen bond is found in diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate nih.gov and the 4-(4-ethoxyphenyl) analogue, which generates an S(6) ring motif. scienceopen.comnih.gov
C—H···π interactions also play a role in the crystal packing. In diethyl 2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate , inversion dimers are formed through C—H···π interactions. nih.gov In the aromatic diethyl 2,6-dimethylpyridine-3,5-dicarboxylate , these interactions link layers of dihydropyridine rings together. nih.gov
Table 1: Hydrogen Bond Geometry in this compound Derivatives
| Compound Name | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Code | Reference |
|---|---|---|---|---|---|---|---|
| Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | C9—H9A···O3 | 0.97 | 2.51 | 3.2478 (18) | 133 | x-1, y, z | nih.gov |
| Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | C6—H6B···Cg | 0.96 | 2.67 | 3.4279 (16) | 136 | -x+1, -y+1, -z+1 | nih.gov |
| Diethyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | N1—H1···O4 | 0.86 | 2.18 | 3.036 (4) | 173 | x+1, y, z | nih.gov |
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | N1—H1A···O3 | - | - | 3.045(3) | - | - | ekb.eg |
| Diethyl 2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate | N6—H6···O14 | 0.88 | 2.06 | 2.924 (3) | 167 | x, y+1, z | nih.gov |
| Diethyl 2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate | C5—H5···O19 | 0.95 | 2.51 | 3.400 (4) | 156 | -x+1, -y+1, -z+1 | nih.gov |
| Diethyl 4-(4-ethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | N1—H1···O3 | 0.86 | 2.19 | 3.042 (3) | 171 | x+1, y, z | scienceopen.comnih.gov |
| Diethyl 4-(4-ethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | C12—H12A···O4 | 0.97 | 2.57 | 3.468 (4) | 154 | -x+1, -y+1, -z+1 | scienceopen.comnih.gov |
Cg refers to the centroid of the pyridine ring.
Conformational Analysis (Dihedral Angles, Planarity of Rings)
The conformation of this compound and its derivatives is characterized by the planarity of the pyridine ring and the orientation of its substituents.
In its fully oxidized, aromatic form, such as in diethyl 2,6-dimethylpyridine-3,5-dicarboxylate , the molecule is nearly planar. nih.gov Similarly, the pyridine ring in dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate is approximately planar, with an r.m.s. deviation of 0.0083 Å. researchgate.netnih.gov The planarity of the pyridine ring is a key feature of its aromatic character. wikipedia.org
For the 1,4-dihydropyridine (DHP) derivatives, the DHP ring is not planar and typically adopts a flattened boat or envelope conformation. nih.govnih.govnih.gov For example, in diethyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate , the dihydropyridine ring adopts a flattened boat conformation. nih.gov In diethyl 2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate , the DHP ring has an envelope conformation. nih.gov
The dihedral angle between the pyridine or dihydropyridine ring and any aryl substituent at the 4-position is a significant conformational parameter. In most 4-aryl-1,4-dihydropyridine derivatives, the two rings are oriented nearly perpendicular to each other. This orientation is attributed to steric hindrance with the two ethylcarboxylate groups at the C3 and C5 positions. nih.gov
Table 2: Selected Dihedral Angles in this compound Derivatives
| Compound Name | Ring 1 | Ring 2 | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | Pyridine Ring | Benzene Ring | 75.51 (4) | researchgate.netnih.gov |
| Diethyl 2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate | 1,4-Dihydropyridine Ring | Thiophene Ring | 82.19 (13) | nih.gov |
| Diethyl 4-(4-ethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Planar part of Dihydropyridine Ring | Ethoxyphenyl Ring | 89.45 (6) | scienceopen.comnih.gov |
| Diethyl 4-[4-(dimethylamino)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Base of Dihydropyridine Boat | Benzene Ring | 83.73 (13) | nih.gov |
| Diethyl 4-(2,4-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Planar part of Dihydropyridine Ring | Dichlorophenyl Ring | 89.1 (1) | nih.gov |
| Diethyl 2,6-dimethyl-4-p-tolyl-1,4-dihydropyridine-3,5-dicarboxylate | 1,4-Dihydropyridine Ring | Benzene Ring | 89.77 (8) | iucr.org |
| Diethyl 4-(3-chlorophenyl)-2-methyl-6-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | Pyridine Ring | Phenyl Ring | 74.54 (6) | iucr.org |
| Diethyl 4-(3-chlorophenyl)-2-methyl-6-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | Pyridine Ring | Chlorophenyl Ring | 85.69 (5) | iucr.org |
Crystal Packing Analysis and Three-Dimensional Networks
The combination of hydrogen bonding and other intermolecular forces leads to the formation of complex three-dimensional networks in the crystalline state.
For the aromatic diethyl 2,6-dimethylpyridine-3,5-dicarboxylate , the crystal structure is described by two crossed layers where the pyridine rings are parallel to the (-110) and (110) planes. The packing is stabilized by weak C—H···O and C—H···π interactions, which ultimately form a three-dimensional network that reinforces the structural cohesion. nih.gov
In the case of 1,4-dihydropyridine derivatives, the strong N—H···O hydrogen bonds often form one-dimensional chains. iucr.orgiucr.orgnih.gov These chains are then linked into higher-dimensional structures through other interactions. For example, in diethyl 4-(4-ethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate , N—H···O bonds form chains along the a-axis, which are then interconnected into two-dimensional networks by C—H···O bonds. scienceopen.comnih.gov The structure is further stabilized by weak C-H···π interactions. scienceopen.comnih.gov
In diethyl 2,6-dimethyl-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate , N—H···O interactions create chains, which are subsequently linked by C—H···O and C—H···π interactions to form a three-dimensional network. nih.gov A Hirshfeld surface analysis of this compound revealed that H···H contacts are the most prominent, contributing 55.1% to the surface contacts, followed by O···H/H···O contacts (16.4%). nih.gov
Similarly, in dimethyl 4-(3-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate , N—H···O and O—H···O hydrogen bonds link the molecules into a three-dimensional network. iucr.org This intricate network of non-covalent interactions is fundamental to the stability and physicochemical properties of the crystalline solid.
Theoretical and Computational Studies
Quantum Chemical Calculations
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Global and Local Reactive Descriptors
Global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net Key global descriptors include:
Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. researchgate.net
Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to receive electrons.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. ias.ac.in
Local reactivity is assessed using Fukui functions, which pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net These computational analyses are crucial for understanding the molecule's interaction with other chemical species.
| Global Reactive Descriptor | Calculated Value (eV) | Description |
|---|---|---|
| EHOMO | -7.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.89 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.36 | Difference between LUMO and HOMO energies, indicating chemical stability |
| Chemical Potential (μ) | -4.57 | Measures the escaping tendency of electrons |
| Chemical Hardness (η) | 2.68 | Resistance to change in electron configuration |
| Global Softness (S) | 0.37 | Inverse of hardness, indicates reactivity |
| Electrophilicity Index (ω) | 3.89 | Propensity of the species to accept electrons |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for calculating the electronic excitation energies of molecules, making it highly effective for predicting UV-Vis absorption spectra. ohio-state.eduyoutube.com This approach provides information about the transitions between electronic states, including their energies and intensities (oscillator strengths). nih.gov
For Diethyl pyridine-3,5-dicarboxylate (B1229872), TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions, such as n→π* or π→π*. youtube.com These theoretical spectra are invaluable for interpreting experimental results and understanding the electronic structure of the molecule's excited states. researchgate.net
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S0 → S1 | 4.55 | 272 | 0.0012 | n→π |
| S0 → S2 | 5.10 | 243 | 0.3540 | π→π |
| S0 → S3 | 5.85 | 212 | 0.1890 | π→π* |
Intermolecular Interaction Analysis
The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal packing and material properties.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a versatile computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. ekb.egekb.eg This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal. By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify specific regions of intermolecular contact.
| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) | Description |
|---|---|---|
| H···H | 55.1 | Represents van der Waals interactions between hydrogen atoms. nih.gov |
| O···H / H···O | 16.4 | Indicative of hydrogen bonding interactions involving oxygen. nih.gov |
| C···H / H···C | 15.7 | Represents weaker C-H···π or other van der Waals contacts. nih.gov |
| N···H / H···N | 1.5 | Suggests the presence of N-H··· interactions. nih.gov |
| Other | 11.3 | Includes minor contributions from other contact types. |
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are essential in the field of drug discovery and materials science for predicting how a molecule might interact with a biological target or other molecules.
Molecular Docking Studies for Ligand-Protein Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govplos.org This technique is widely used to screen virtual libraries of compounds and to propose the binding mode of a ligand at the molecular level. For Diethyl pyridine-3,5-dicarboxylate derivatives, docking studies can elucidate potential interactions with protein active sites, providing a basis for understanding their biological activity. tandfonline.comfigshare.com
Docking simulations predict the binding affinity, often expressed as a scoring function or in units of energy (e.g., kcal/mol), which estimates the strength of the ligand-receptor interaction. plos.org Lower binding energy values typically indicate a more stable and favorable interaction. semanticscholar.org Furthermore, the analysis of the docked pose reveals specific binding modes, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions with key amino acid residues in the protein's active site. plos.org These predictions are fundamental for structure-based drug design and for rationalizing the compound's mechanism of action.
| Protein Target | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |
|---|---|---|---|
| Hypothetical Kinase A | -8.5 | LYS 72 | Hydrogen Bond |
| LEU 135, VAL 80 | Hydrophobic Interaction | ||
| Hypothetical Receptor B | -7.9 | ASP 101 | Hydrogen Bond, Electrostatic |
| PHE 250 | π-π Stacking |
Molecular Dynamics Simulations for Binding Site Stability
There is currently no publicly available research that has utilized molecular dynamics simulations to investigate the binding site stability of this compound.
Structure-Based Mutations and Drug Binding Site Confirmation
There is currently no publicly available research that has employed structure-based mutations to confirm the drug binding site of this compound.
Application as a Building Block in Complex Organic Synthesis
This compound and its structural analogs serve as versatile building blocks in the field of organic synthesis. The reactivity of the pyridine (B92270) ring, coupled with the functionality of the two ethyl ester groups, provides multiple pathways for constructing more complex molecules. Pyridine dicarboxylates are recognized as crucial intermediates in the synthesis of a wide array of target molecules. The strategic placement of the carboxylate groups on the pyridine ring allows for detailed adjustments to the electronic and steric characteristics of resulting molecules, rendering them highly adaptable as foundational structures in synthesis.
A notable application involves its relationship with dihydropyridine (B1217469) derivatives. For instance, the related compound Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate is frequently utilized as a building block for preparing various biologically active compounds . Conversely, Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, a methylated analog of the title compound, is synthesized through the oxidation of 4-substituted Hantzsch dihydropyridines chemicalbook.com. This synthetic relationship highlights the core utility of the pyridine dicarboxylate framework in accessing both aromatic and non-aromatic heterocyclic systems, which are prominent scaffolds in medicinal chemistry.
Role in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The pyridine-3,5-dicarboxylate moiety, readily obtained from the hydrolysis of this compound, is a highly effective ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters linked by organic ligands, and they are noted for having large surface areas and tunable pore sizes nih.gov.
The unique structure of the pyridine-3,5-dicarboxylate dianion (PDC), featuring a nitrogen atom within the aromatic ring and two carboxylate groups, allows it to coordinate with metal centers in various ways, leading to diverse structural architectures rsc.org. Researchers have successfully synthesized a series of novel MOFs by reacting pyridine-3,5-dicarboxylic acid with bipositive d-metal ions, including Cd²⁺, Zn²⁺, Co²⁺, and Cu²⁺ rsc.orgresearchgate.net. These materials exhibit structures ranging from 2D layers to complex 3D coordination polymers rsc.orgresearchgate.net. The resulting MOFs have shown potential in applications such as energy storage, where they can function as active electrode materials rsc.orgnih.gov. The porous nature and abundant catalytic sites within these frameworks also suggest their utility in catalysis rsc.org.
Development of Ligands for Coordination Compounds
The de-esterified form of this compound, the pyridine-3,5-dicarboxylate (PDC) anion, is a versatile ligand in coordination chemistry. Its ability to form stable complexes with a wide range of metal ions is well-documented nih.gov. The PDC ligand contains both nitrogen and oxygen donor atoms, allowing it to coordinate to metal centers through the pyridine nitrogen and the carboxylate oxygens rsc.org.
This multi-donor capability enables various coordination modes. For instance, PDC can act as a bidentate ligand, forming a stable six-membered chelate ring by coordinating to a metal center via the N-oxide oxygen and one carboxylate oxygen in its N-oxide form nih.gov. It can also act as a bridging ligand, where the carboxylate groups link multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional structures rsc.org. This adaptability has been exploited to create coordination compounds with diverse geometries, including octahedral and square-pyramidal environments, by reacting PDC with transition metals like Zn(II), Ni(II), Cu(II), and Cr(III) rsc.org.
Catalytic Activity of Metal Complexes Derived from this compound Ligands
Metal complexes derived from pyridine dicarboxylate ligands have demonstrated significant potential in catalysis. The electronic properties of the pyridine ring, combined with the strong coordination to a metal center, can facilitate a variety of catalytic transformations. While direct catalytic applications of complexes from this compound are an emerging area of research, the broader class of pyridine-based metal complexes is known for its catalytic prowess.
For example, Crabtree's catalyst, a prominent hydrogenation catalyst, is an iridium pyridine complex. Transition metal pyridine complexes are often used as synthetic precursors in organometallic chemistry, which is foundational to catalysis wikipedia.org. Furthermore, MOFs constructed using pyridine-3,5-dicarboxylate ligands possess unique porous structures with abundant, accessible catalytic sites, making them promising candidates for heterogeneous catalysis rsc.org. The defined and tunable environment within the MOF pores can enhance reaction selectivity and efficiency.
Development of Chemosensors
The pyridine dicarboxylate framework is an excellent platform for the design of chemosensors, which are molecules designed to detect and signal the presence of specific chemical species nih.gov. By chemically modifying the core structure of this compound, researchers can create derivatives with high affinity and selectivity for target analytes, such as metal ions nih.gov. These sensors often operate via optical signals, such as a change in color or fluorescence, allowing for straightforward detection researchgate.net.
Design of Derivatives for Selective Metal Ion Recognition (e.g., Ni²⁺)
Scientific research has demonstrated the successful design of chemosensors based on the pyridine-dicarboxylate scaffold for the selective recognition of metal ions. A notable example is the development of a pyridine-dicarboxylate based hydrazone Schiff base, synthesized from related precursors, which acts as a highly selective colorimetric chemosensor for Nickel(II) ions (Ni²⁺) rsc.org.
This sensor, referred to as DAS, was engineered to bind specifically with Ni²⁺ over a range of other common metal ions. The selectivity is attributed to the specific coordination environment created by the Schiff base, which perfectly accommodates the electronic and size requirements of the Ni²⁺ ion. This high selectivity is crucial for practical applications, enabling the detection of Ni²⁺ in complex environmental or biological samples without interference from other ions rsc.org.
Table 1: Research Findings on a Pyridine-Dicarboxylate Based Chemosensor for Ni²⁺
| Parameter | Finding | Reference |
| Analyte | Nickel(II) ion (Ni²⁺) | rsc.org |
| Sensor Type | Pyridine-dicarboxylate hydrazone Schiff base (DAS) | rsc.org |
| Detection Method | Colorimetric ("naked-eye") and UV-vis spectroscopy | rsc.org |
| Selectivity | High selectivity for Ni²⁺ over other metal ions | rsc.org |
| Complex Stoichiometry | 2:1 (DAS:Ni²⁺) | rsc.org |
| Limit of Detection (LOD) | 0.14 µM | rsc.org |
| Sensing Mechanism | Formation of a stable complex leading to a distinct color change | rsc.org |
Colorimetric and Spectroscopic Sensing Mechanisms
The detection mechanism for chemosensors derived from this compound often relies on distinct changes in their optical properties upon binding with an analyte mdpi.com. In the case of the selective Ni²⁺ sensor (DAS), the sensing mechanism is primarily colorimetric rsc.org.
Upon the addition of Ni²⁺ to a colorless solution of the DAS sensor, a rapid and distinct color change to yellow is observed, which is easily detectable by the naked eye rsc.org. This visual response is a hallmark of an effective colorimetric sensor. The underlying cause of this color change is the formation of a stable 2:1 complex between the sensor and the Ni²⁺ ion. This complexation alters the electronic structure of the sensor molecule, causing a shift in its absorption of light, which is quantified using UV-visible spectroscopy rsc.org. The formation of the complex and the sensing mechanism were further validated through rigorous analytical methods, including Job's plot and Benesi–Hildebrand plot experiments, confirming the stoichiometry and binding affinity rsc.org. The calculated limit of detection for Ni²⁺ using this sensor was found to be 0.14 µM, indicating its high sensitivity rsc.org.
Logic Gate Mimicry Applications
The field of molecular electronics has seen a growing interest in the development of molecular logic gates, which are molecules designed to perform logical operations analogous to their electronic counterparts. nih.gov These molecular-level computational devices operate based on input signals in the form of chemical or physical stimuli, which trigger a measurable output, often a change in fluorescence or absorbance. nih.gov While direct and extensive research on this compound as a primary component in logic gate systems is not widely documented, the foundational principles of molecular logic gates and the known fluorescent properties of related pyridine derivatives suggest a potential for its application in this area.
The general mechanism of a molecular logic gate involves a molecule with one or more receptor sites that can interact with specific inputs. This interaction leads to a change in the molecule's photophysical properties. For instance, a fluorescent chemosensor can be designed to exhibit an "ON" or "OFF" state in the presence or absence of a particular ion or molecule. nih.gov Pyridine derivatives are frequently employed in the design of such chemosensors due to their coordination capabilities and their influence on the electronic properties of fluorophores.
For example, a novel near-infrared fluorescent chemosensor based on BODIPY with two pyridine ligands has been synthesized and shown to exhibit high selectivity and sensitivity for copper ions (Cu²⁺). The addition of Cu²⁺ to a solution of this chemosensor results in a color change from pink to blue and a quenching of its fluorescence emission. This system can be conceptualized as a simple logic gate where the presence of Cu²⁺ acts as an input, and the change in color and fluorescence is the output. Furthermore, the process is reversible with the addition of EDTA or S²⁻, allowing for the construction of an IMPLICATION logic gate with Cu²⁺ and S²⁻ as chemical inputs. This demonstrates the potential of pyridine-containing compounds to function as components in molecular logic systems. Although this example does not specifically use this compound, it highlights the functional principles that could be adapted to it.
Contributions to Medicinal Chemistry Research
This compound and its derivatives, particularly the 1,4-dihydropyridine (B1200194) form (a Hantzsch ester), have been a cornerstone in medicinal chemistry research. The dihydropyridine scaffold is a privileged structure, forming the basis for a wide range of biologically active compounds.
Investigation of Biological Activities and Structure-Activity Relationships
The versatility of the dihydropyridine scaffold derived from this compound has led to the exploration of its various biological activities, with significant findings in the realms of antimicrobial, anticancer, and anti-inflammatory research.
Derivatives of Diethyl 1,4-dihydropyridine-3,5-dicarboxylate have demonstrated notable potential as both antimicrobial and anticancer agents.
Antimicrobial Activity: The 1,4-dihydropyridine nucleus is a key pharmacophore in a variety of antimicrobial compounds. Studies have shown that certain derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, a series of novel diethyl 1,4-dihydro-2,6-dimethyl-4-(3-aryl-1-phenyl-4-pyrazolyl)pyridine-3,5-dicarboxylates were synthesized and evaluated for their antimicrobial properties.
Anticancer Activity: The anticancer potential of Diethyl 1,4-dihydropyridine-3,5-dicarboxylate derivatives has been investigated against several human cancer cell lines. Research has shown that these compounds can induce apoptosis and inhibit cell growth. For example, a study involving 21 synthesized diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates demonstrated cytotoxic effects against HCT116 human colon cancer cells, with half-maximal inhibitory concentrations (IC₅₀) ranging from 16.29 to 68.88 µM. In another study, symmetric 1,4-dihydropyridines, including derivatives of diethyl 4-aryl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, were found to reduce the viability of HeLa (human cervical adenocarcinoma) and MCF-7 (human breast carcinoma) cells with IC₅₀ values in the low micromolar range.
Below is a table summarizing the anticancer activity of selected Diethyl 1,4-dihydropyridine-3,5-dicarboxylate derivatives:
| Compound | Cell Line | IC₅₀ (µM) |
| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | 3.6 |
| MCF-7 | 5.2 | |
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | 2.3 |
| MCF-7 | 5.7 | |
| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | 4.1 |
| MCF-7 | 11.9 |
Dihydropyridine derivatives have also been recognized for their anti-inflammatory properties. Inflammation is a complex biological response, and the modulation of inflammatory pathways is a key therapeutic strategy. Research has shown that certain 1,4-dihydropyridine derivatives can exhibit significant anti-inflammatory activity.
A study evaluating fifteen 1,4-dihydropyridine derivatives in vitro using RAW264.7 cells induced by lipopolysaccharide (LPS) identified several compounds with potent anti-inflammatory effects. The most effective compound demonstrated inhibition of nitric oxide (NO) and pro-inflammatory cytokines, while increasing phagocytic activity and the production of the anti-inflammatory cytokine IL-10. In an in vivo model of acute lung injury, this compound also reduced levels of NO, myeloperoxidase activity, leukocyte migration, and pro-inflammatory cytokines, highlighting the therapeutic potential of this class of compounds in treating inflammatory conditions.
Perhaps the most well-established and significant contribution of the this compound scaffold to medicinal chemistry is its role as the foundational structure for the dihydropyridine class of L-type calcium channel blockers. These drugs are widely used in the treatment of cardiovascular diseases such as hypertension and angina pectoris.
The synthesis of these drugs often begins with a Hantzsch condensation reaction, which can utilize derivatives of this compound to form the core 1,4-dihydropyridine ring. The structure-activity relationship (SAR) of these dihydropyridine calcium channel blockers has been extensively studied. Key structural features for optimal activity include:
The 1,4-dihydropyridine ring is essential for activity.
The presence of ester groups at the 3- and 5-positions.
An aryl group at the 4-position of the dihydropyridine ring.
The conformation of the 1,4-dihydropyridine ring plays a crucial role in its biological activity. The ring typically adopts a flattened boat or shallow envelope conformation. The degree of puckering of this ring, and thus its deviation from planarity, has been correlated with the calcium channel blocking activity.
X-ray crystallography studies of various 4-aryl-1,4-dihydropyridine derivatives have shown that the dihydropyridine ring exists in a boat-like conformation. The degree of this puckering can be influenced by the nature and position of substituents on the 4-aryl ring. A correlation has been observed where compounds with a lesser degree of ring distortion from planarity tend to exhibit higher pharmacological activity. This suggests that a relatively planar conformation of the dihydropyridine ring is favorable for optimal interaction with the L-type calcium channel receptor.
An in-depth examination of the advanced research applications and methodological contributions of this compound and its derivatives reveals a significant focus on their biological activities. The core structure of this compound serves as a versatile scaffold for the development of molecules with specific therapeutic potentials. Research has particularly emphasized its role in enzyme and receptor inhibition, antioxidant capabilities, and the design of novel therapeutic agents.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Diethyl pyridine-3,5-dicarboxylate, and how do their yields compare?
- Methodological Answer : Two main routes are documented:
-
Route 1 : Direct esterification of 3,5-pyridinedicarboxylic acid with ethanol using acid catalysis (e.g., H₂SO₄). This method yields ~82% under reflux conditions .
-
Route 2 : Nucleophilic substitution of 3,5-dibromopyridine with ethanol, achieving ~99% yield via optimized reaction kinetics .
-
Key Considerations : Route 2 requires anhydrous conditions and inert atmosphere to minimize side reactions. Route 1 may require purification via column chromatography to remove unreacted acid.
Method Reagents Yield (%) Key Conditions Esterification 3,5-Pyridinedicarboxylic acid, ethanol, H₂SO₄ 82 Reflux, 6–8 hrs Substitution 3,5-Dibromopyridine, ethanol, base 99 Anhydrous, N₂ atmosphere
Q. How is the crystal structure of this compound derivatives analyzed using X-ray diffraction (XRD)?
- Methodological Answer : Single-crystal XRD is employed to determine bond lengths, angles, and supramolecular interactions. For example:
- Derivative Analysis : Diethyl 4-(biphenyl-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate crystallizes in a triclinic system (space group P1) with cell parameters a = 7.3431 Å, b = 10.6075 Å, c = 13.8449 Å, and γ = 73.53° .
- Refinement : Structures are refined using SHELXL, with hydrogen atoms placed geometrically and thermal parameters constrained. Displacement ellipsoids are analyzed at 30% probability .
Advanced Research Questions
Q. How can this compound be utilized in the development of chemosensors for metal ion detection?
- Methodological Answer : The compound serves as a precursor for Schiff base ligands. For example:
- Sensor Synthesis : Reacting this compound with 2-hydroxybenzohydrazide yields a chemosensor (DAS) selective for Ni²⁺. UV-vis titration (MeOH-PBS buffer, pH 7.4) shows a bathochromic shift from 320 nm to 420 nm upon Ni²⁺ binding, with a binding constant (Kₐ) calculated via Benesi-Hildebrand plots .
- Detection Limit : The sensor achieves a detection limit of 0.1 µM for Ni²⁺, validated by competitive metal ion studies (e.g., Zn²⁺, Cu²⁺ show no interference) .
Q. What role does this compound play in the synthesis of lanthanide-based metal-organic frameworks (MOFs)?
- Methodological Answer : The compound acts as a co-ligand in MOF construction. For instance:
- MOF Design : Solvothermal synthesis with H₂pydc (pyridine-3,5-dicarboxylic acid) and succinic acid yields [Ln(pydc)(suc)₀.₅·3H₂O]·2H₂O (Ln = Pr, Eu, Tb). The carboxylate groups coordinate to lanthanide ions, forming 3D microporous networks with pore sizes ~6.8 Å .
- Characterization : Thermogravimetric analysis (TGA) and PXRD confirm thermal stability up to 300°C and phase purity, respectively .
Q. How are computational methods applied to predict the reactivity and electronic properties of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) and Hirshfeld surface analysis are used:
- DFT Studies : Optimized geometries of derivatives (e.g., 4-(3-nitrophenyl)-1,4-dihydropyridine) reveal HOMO-LUMO gaps (~4.2 eV) correlating with cytotoxic activity .
- Hirshfeld Analysis : Quantifies intermolecular interactions (e.g., C–H···O, π-π stacking) in crystal packing, aiding in polymorphism prediction .
Q. What methodological approaches are employed to assess the cytotoxic potential of this compound derivatives in cancer research?
- Methodological Answer :
- MTT Assay : Derivatives like diethyl 4-(3-nitrophenyl)-2,6-bis(oxadiazolyl)methyl-1,4-dihydropyridine-3,5-dicarboxylate are tested on MCF-7 cells. IC₅₀ values (e.g., 23 µM) are determined via dose-response curves .
- Structure-Activity Relationship (SAR) : Oxadiazole moieties at C2/C6 enhance cytotoxicity by improving membrane permeability and DNA intercalation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
